(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide
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Overview
Description
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group, a cyano group, and a 4-fluorophenyl acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 1-(3-chlorophenyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
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Acrylamide Formation: : The next step involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzoyl chloride to form N-(4-fluorophenyl)piperazine-1-carboxamide. This reaction is typically conducted in the presence of a base such as triethylamine and a solvent like dichloromethane.
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Formation of the Final Compound: : The final step involves the reaction of N-(4-fluorophenyl)piperazine-1-carboxamide with acrylonitrile in the presence of a base such as sodium hydride to form this compound. This reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives with altered biological activity.
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Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in DMF, acyl chlorides in dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine groups replacing cyano groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine or aromatic rings.
Scientific Research Applications
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways due to its piperazine moiety, which is common in many psychoactive drugs.
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Biological Research: : It is used in studies investigating receptor binding and signal transduction pathways, particularly those involving serotonin and dopamine receptors.
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Chemical Biology: : The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives and their interactions with biological targets.
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Industrial Applications:
Mechanism of Action
The mechanism of action of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring allows the compound to bind to serotonin and dopamine receptors, modulating their activity and influencing neurological processes. The cyano and fluorophenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-chlorophenyl)acrylamide: Similar structure but with a different substituent on the aromatic ring.
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-methylphenyl)acrylamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide is unique due to the presence of both a cyano group and a fluorophenyl group, which together enhance its binding affinity and specificity for certain biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O/c21-16-2-1-3-19(12-16)26-10-8-25(9-11-26)14-15(13-23)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11H2,(H,24,27)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYKTVWUOUJNQH-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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